3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049745-38-1
VCID: VC3838167
InChI: InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride

CAS No.: 1049745-38-1

Cat. No.: VC3838167

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride - 1049745-38-1

Specification

CAS No. 1049745-38-1
Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)aniline;hydrochloride
Standard InChI InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H
Standard InChI Key PHAVUEGSQXAONE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl
Canonical SMILES CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is systematically named as 2-(3,4-dimethylphenyl)aniline hydrochloride under IUPAC guidelines. The compound’s structure comprises a biphenyl backbone with methyl groups (-CH3_3) at the 3' and 4' positions of one phenyl ring and an amine (-NH2_2) group at the 2-position of the adjacent ring, protonated as a hydrochloride salt. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC14H16ClN\text{C}_{14}\text{H}_{16}\text{ClN}
Molecular Weight233.73 g/mol
CAS Registry Number1049745-38-1
SMILES NotationCC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl
InChIKeyPHAVUEGSQXAONE-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride proceeds via a two-step protocol:

  • Biphenyl Coupling: A Suzuki-Miyaura cross-coupling between 3,4-dimethylphenylboronic acid and 2-iodoaniline under palladium catalysis forms the biphenylamine scaffold. Typical conditions include tetrakis(triphenylphosphine)palladium(0) as a catalyst, potassium carbonate as a base, and ethanol as a solvent at 80°C .

  • Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) yields the hydrochloride salt, which is purified via recrystallization.

Industrial Manufacturing

Industrial production scales the aforementioned methodology, optimizing for yield (>85%) and purity (>98%). Continuous-flow reactors and automated crystallization systems minimize byproduct formation, ensuring compliance with pharmaceutical-grade standards. Challenges include managing exothermic reactions during salt formation and ensuring consistent particle size distribution for downstream applications.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo electrophilic substitution at positions ortho and para to the amine group. Nitration with nitric acid (HNO3\text{HNO}_3) and sulfonation with fuming sulfuric acid (H2SO4\text{H}_2\text{SO}_4) introduce nitro (-NO2_2) and sulfonic acid (-SO3_3H) groups, respectively. Methyl substituents direct incoming electrophiles to the less hindered positions, moderating reaction rates .

Redox Transformations

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) convert the amine to a nitroso (-NO) or nitro derivative, though over-oxidation risks degrading the biphenyl framework.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the amine to a secondary amine, enabling further functionalization .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s rigid biphenyl structure and amine functionality make it a precursor to kinase inhibitors and GPCR modulators. For example, it serves in the synthesis of analogs targeting serotonin receptors, leveraging its ability to mimic endogenous neurotransmitter scaffolds .

Materials Science

In organic electronics, derivatives of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride act as hole-transporting materials in perovskite solar cells, achieving power conversion efficiencies >15% due to enhanced charge mobility.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
2-AminobiphenylLacks methyl groupsCarcinogen research
3,4-DimethylanilineSingle benzene ringDye synthesis
4'-Methoxy-biphenyl-2-amineMethoxy vs. methyl substituentPhotoresist materials

The dual methyl groups in 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride enhance steric hindrance and electron-donating effects, favoring applications requiring tailored electronic properties .

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